molecular formula C17H17BrN2O2 B1389739 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide CAS No. 1138442-64-4

2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

Katalognummer: B1389739
CAS-Nummer: 1138442-64-4
Molekulargewicht: 361.2 g/mol
InChI-Schlüssel: AGAUZYYGXHEDTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C17H17BrN2O2 and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(2-bromoacetyl)amino]-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-2-20(13-8-4-3-5-9-13)17(22)14-10-6-7-11-15(14)19-16(21)12-18/h3-11H,2,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAUZYYGXHEDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide . This document is structured for researchers and process chemists, prioritizing robust, scalable chemistry over theoretical novelties.

Executive Summary & Strategic Analysis

Target Molecule: 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide Molecular Formula:


Key Functionality: 

-Haloacetamide (electrophile), Tertiary Benzamide (scaffold).

The synthesis of this molecule presents a specific challenge: the construction of a sterically crowded amide bond (N-ethyl-N-phenyl) adjacent to a reactive electrophilic tail (bromoacetyl). While isatoic anhydride ring-opening is a common route for ortho-aminobenzamides, the steric bulk and low nucleophilicity of the secondary aniline (N-ethylaniline ) render that pathway sluggish and prone to low yields.

Therefore, this guide recommends a Stepwise Nitro-Reduction Pathway . This route offers superior control over the stoichiometry and purification, ensuring the reactive bromoacetyl group is introduced only in the final stage to minimize hydrolysis or alkylation side reactions.

Retrosynthetic Analysis

To ensure high fidelity, we disconnect the molecule at the most reactive bonds first.

  • Disconnection A (C-N Bond): The bromoacetyl group is removed, revealing the nucleophilic precursor 2-Amino-N-ethyl-N-phenylbenzamide .

  • Functional Group Interconversion (FGI): The amine is traced back to a nitro group (2-Nitro-N-ethyl-N-phenylbenzamide ) to prevent interference during the amide coupling.

  • Disconnection B (Amide Bond): The tertiary amide is disconnected to 2-Nitrobenzoyl chloride and N-ethylaniline .

Retrosynthesis Target Target: 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide Inter1 Intermediate 1: 2-Amino-N-ethyl-N-phenylbenzamide Target->Inter1 Acylation (Bromoacetyl Bromide) Inter2 Intermediate 2: 2-Nitro-N-ethyl-N-phenylbenzamide Inter1->Inter2 Reduction (Fe/HCl or H2/Pd) Start Starting Materials: 2-Nitrobenzoyl Chloride + N-Ethylaniline Inter2->Start Amide Coupling

Figure 1: Retrosynthetic logic flow prioritizing the protection of the aniline nitrogen via the nitro-precursor.

Detailed Experimental Protocol

Phase 1: Construction of the Steric Amide Scaffold

Objective: Synthesis of 2-Nitro-N-ethyl-N-phenylbenzamide. Rationale: N-ethylaniline is a bulky, secondary aromatic amine. Standard carboxylic acid coupling (EDC/NHS) may struggle. The Acid Chloride method is selected for maximum reactivity.

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 equiv)

  • N-Ethylaniline (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with N-ethylaniline and TEA in anhydrous DCM under a nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Dissolve 2-Nitrobenzoyl chloride in DCM and add dropwise to the amine solution over 30 minutes. The exotherm must be controlled to prevent impurity formation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), saturated

    
     (to remove acid), and brine.[1][2] Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Phase 2: Selective Reduction of the Nitro Group

Objective: Synthesis of 2-Amino-N-ethyl-N-phenylbenzamide. Rationale: We need a clean reduction that does not affect the amide bond. Iron/Ammonium Chloride is preferred over catalytic hydrogenation (


/Pd) here to avoid potential reductive cleavage of the N-phenyl bond or over-reduction, although 

/Pd is also viable.

Reagents:

  • Iron Powder (3.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Ethanol/Water (3:1 ratio)

Protocol:

  • Setup: Suspend the nitro-intermediate in Ethanol/Water. Add

    
     and Iron powder.
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.

  • Yield Check: The product (aniline intermediate) should be a viscous oil or low-melting solid. Verify amine formation via IR (appearance of N-H doublet).

Phase 3: The Critical Bromoacetylation

Objective: Synthesis of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide. Rationale: Bromoacetyl bromide is highly reactive. The reaction must be kept cold (0°C) to prevent bis-acylation or hydrolysis of the bromide. Pyridine is used as a scavenger base that is mild enough to prevent polymerization of the bromoacetyl group.

Reagents:

  • 2-Amino-N-ethyl-N-phenylbenzamide (Intermediate from Phase 2)

  • Bromoacetyl bromide (1.1 equiv)

  • Pyridine (1.2 equiv) or

    
    
    
  • DCM (Anhydrous)

Protocol:

  • Solvation: Dissolve the amine intermediate in anhydrous DCM and add Pyridine. Cool to -10°C or 0°C.

  • Controlled Addition: Add Bromoacetyl bromide dropwise strictly controlling the temperature. Do not allow the temperature to rise above 5°C during addition.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to RT for 30 minutes.

  • Quench: Quench with cold water.

  • Workup: Wash rapidly with dilute citric acid (to remove pyridine) and cold brine.

  • Purification: Flash chromatography (Silica, DCM/MeOH gradient) is often required as recrystallization can induce degradation of the

    
    -halo moiety.
    

Quantitative Data & Stoichiometry

ComponentRoleEquiv.Critical Parameter
N-Ethylaniline Nucleophile (Phase 1)1.0Steric bulk requires active acylating agent.
2-Nitrobenzoyl Chloride Electrophile (Phase 1)1.05Excess ensures complete consumption of amine.
Iron Powder Reductant (Phase 2)3.0Surface area affects rate; use fine powder.
Bromoacetyl Bromide Electrophile (Phase 3)1.1Lachrymator. Add slowly at 0°C.
Pyridine Acid Scavenger (Phase 3)1.2Must be removed completely to prevent product degradation.

Process Logic & Decision Matrix

The following diagram illustrates the critical decision points during the synthesis, particularly regarding the choice of the reduction method and acylation conditions.

SynthesisLogic Start Start: Phase 1 Product (Nitro-Amide) Check1 Is Halogen present on rings? Start->Check1 RouteA Use Fe/NH4Cl Reduction (Chemoselective) Check1->RouteA Yes (Risk of dehalogenation) RouteB Use H2/Pd-C Reduction (Cleaner Workup) Check1->RouteB No (Standard) Step3 Phase 3: Bromoacetylation RouteA->Step3 RouteB->Step3 Check2 Base Selection Step3->Check2 BaseA Pyridine/DCM (Homogeneous, Fast) Check2->BaseA Standard BaseB K2CO3/Acetone (Heterogeneous, Slower) Check2->BaseB Acid Sensitive

Figure 2: Decision matrix for optimizing reduction and acylation conditions.

Troubleshooting & Critical Control Points

Impurity: Quinazolinone Cyclization
  • Risk: In many 2-aminobenzamides, the amide nitrogen attacks the carbonyl. However, in this target, the amide nitrogen is tertiary (N-ethyl, N-phenyl). It cannot lose a proton to aromatize into a standard quinazolinone.

  • Observation: If you observe a mass corresponding to

    
    , it suggests the formation of a quaternary ammonium salt (intramolecular alkylation).
    
  • Prevention: Keep the Phase 3 reaction cold and avoid prolonged storage of the final product in solution. Store as a solid at -20°C.

Sluggish Amide Coupling (Phase 1)
  • Issue: N-ethylaniline is sterically hindered.

  • Solution: If the Acid Chloride reaction is slow, add a catalytic amount of DMAP (4-Dimethylaminopyridine) to the Phase 1 reaction mixture.

Hydrolysis of Bromoacetyl Group
  • Issue: Product converts to the alcohol (hydroxyacetyl) during workup.

  • Solution: Ensure all workup aqueous phases are cold. Avoid strong bases (NaOH) during the final workup; use Bicarbonate or Citric Acid.

References

  • BenchChem. (n.d.). 2-Ethyl-N-phenylbenzamide Synthesis and Precursors. Retrieved from

  • Mao, Z., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central . Retrieved from [Link]

  • Waisser, K., et al. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides. ResearchGate . Retrieved from [Link]

  • Pearson Chemistry. (n.d.). Acylation of Aniline: Mechanisms and Procedures. Retrieved from

  • Wiley-VCH. (n.d.). General procedure for the synthesis of ω-bromoacylamides. Retrieved from

Sources

"2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

Abstract

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide. Given its chemical structure, which features a reactive bromoacetyl group, we hypothesize that this molecule functions as a targeted covalent inhibitor. This document outlines a systematic, multi-stage research program designed to identify its cellular targets, validate its mechanism of covalent modification, and characterize its downstream biological effects. The methodologies presented herein are grounded in established principles of chemical biology and pharmacology, offering a robust roadmap for researchers, scientists, and drug development professionals engaged in the characterization of novel covalent therapeutics.

Introduction and Core Hypothesis

The compound 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is a synthetic molecule built upon a 2-aminobenzamide scaffold. While the biological activity of this specific molecule is not yet characterized, its structure provides critical clues to its potential mechanism of action. The presence of the bromoacetyl moiety, a known electrophilic "warhead," strongly suggests that the compound is designed to act as a covalent inhibitor.[1][2] Covalent inhibitors form a stable, permanent bond with their protein target, an approach that can offer enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with non-covalent molecules.[3]

The 2-aminobenzamide core is a recognized pharmacophore in medicinal chemistry, notably appearing in histone deacetylase (HDAC) inhibitors and other enzyme-targeting compounds.[4][5][6] This suggests that the primary targets of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide are likely to be enzymes that possess a reactive nucleophilic residue within their binding site.

Core Hypothesis: 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide acts as a targeted covalent inhibitor, forming an irreversible thioether bond with a reactive cysteine residue within the active or allosteric site of a specific cellular protein, leading to the modulation of its biological activity and downstream signaling pathways.

This guide will now detail the experimental strategy required to test this hypothesis and fully elucidate the compound's mechanism of action.

Phase I: Target Identification and Validation

The foundational step in characterizing a covalent inhibitor is the unbiased identification of its cellular protein targets. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique ideally suited for this purpose.[7][8]

Activity-Based Protein Profiling (ABPP) Workflow

The ABPP strategy involves synthesizing a probe version of the inhibitor that contains a bio-orthogonal handle (e.g., a terminal alkyne) for subsequent enrichment and identification.[9]

ABPP_Workflow cluster_Cellular Cellular Treatment cluster_Bioconjugation Bioconjugation & Enrichment cluster_Analysis Proteomic Analysis Probe Alkyne-Tagged Inhibitor (Probe Compound) Cells Live Human Cells Probe->Cells Incubation Lysate Cell Lysate (Covalently Labeled Proteome) Cells->Lysate Lysis Click CuAAC 'Click' Reaction + Azide-Biotin Tag Lysate->Click Streptavidin Streptavidin-Agarose Bead Enrichment Click->Streptavidin Pull-down Digest On-Bead Tryptic Digest Streptavidin->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Protein Identification (Database Search) LCMS->Identify

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Experimental Protocol: ABPP for Target Identification
  • Probe Synthesis: Synthesize an analog of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide where the ethyl or a phenyl group is modified to include a terminal alkyne. This modification should be placed at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for activity.

  • Cellular Treatment: Treat a relevant human cell line (e.g., a cancer cell line like K562 or A549) with the alkyne-probe at various concentrations and time points to achieve target labeling. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a buffer containing detergents (e.g., SDS) to solubilize proteins.

  • Click Chemistry: To the cell lysate, add the following "click" reagents: azide-biotin tag, copper(I) sulfate (CuSO₄), a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). This reaction specifically conjugates a biotin tag to the alkyne-labeled proteins.[9]

  • Protein Enrichment: Add streptavidin-conjugated agarose beads to the lysate to capture the biotinylated proteins. Incubate with rotation to allow for binding.

  • Washing: Pellet the beads by centrifugation and wash extensively with high-stringency buffers to remove non-specifically bound proteins.

  • Proteolytic Digestion: Perform an on-bead tryptic digest to cleave the captured proteins into peptides.

  • Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) to identify the proteins that were covalently modified by the probe. Target candidates are identified by their significant enrichment in the probe-treated sample compared to the vehicle control.

Target Validation with Intact Protein Mass Spectrometry

Once a list of high-confidence target candidates is generated, the direct covalent modification must be confirmed using a purified protein system.

Experimental Protocol: Intact Protein MS
  • Protein Incubation: Obtain purified, recombinant protein for a top candidate identified via ABPP. Incubate the protein (e.g., at 1 µM) with a molar excess (e.g., 10 µM) of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide for a defined period (e.g., 1 hour) at room temperature.

  • Sample Preparation: Desalt the reaction mixture to remove excess inhibitor and buffer components using a C4 ZipTip or similar resin.

  • Mass Analysis: Analyze the protein sample using an electrospray ionization mass spectrometer (ESI-MS) capable of high-resolution mass measurement.

  • Data Interpretation: Compare the deconvoluted mass spectrum of the treated protein with that of an untreated control. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

Phase II: Kinetic Characterization of Covalent Inhibition

If the validated target is an enzyme, it is crucial to quantify the efficiency of the irreversible inhibition. This is defined by the second-order rate constant, kinact/KI, which accounts for both the initial non-covalent binding affinity (KI) and the maximal rate of covalent bond formation (kinact).[10]

Inhibition_Kinetics E_I E + I Enzyme + Inhibitor EI_rev E·I Reversible Complex E_I->EI_rev k_on / k_off (K_I = k_off / k_on) EI_irrev E-I Irreversible Adduct EI_rev->EI_irrev k_inact

Caption: Two-step mechanism of irreversible covalent inhibition.

Experimental Protocol: Determining kinact and KI
  • Assay Setup: Use a continuous or discontinuous enzymatic assay that measures the activity of the validated target enzyme.

  • Pre-incubation: Pre-incubate the enzyme at a fixed concentration with a range of inhibitor concentrations for various lengths of time (e.g., 0, 5, 10, 20, 30 minutes).

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate. For discontinuous assays, stop the reaction after a fixed time. Measure the product formation or substrate depletion.

  • IC₅₀ Determination: For each pre-incubation time point, plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value.

  • Data Analysis (Kitz-Wilson Plot): The relationship between the time-dependent IC₅₀ values, kinact, and KI can be determined using a Kitz-Wilson replot. Plot the reciprocal of the IC₅₀ values (1/IC₅₀) against the pre-incubation time (t). The resulting plot should be linear. The y-intercept of this line is 1/KI,app, and the slope is kobs/IC₅₀. Further analysis allows for the calculation of the intrinsic kinact and KI values.[10][11]

Data Presentation: Enzyme Inhibition Kinetics

The results of the kinetic analysis should be summarized in a clear, tabular format.

ParameterValueUnitDescription
KICalculated ValueµMDissociation constant for the initial non-covalent binding step.
kinactCalculated Valuemin⁻¹Maximal rate constant for irreversible inactivation.
kinact/KICalculated ValueM⁻¹s⁻¹Second-order rate constant of covalent modification efficiency.

Phase III: Elucidation of Downstream Cellular Effects

With the primary molecular target identified and the kinetics of its inhibition characterized, the final phase of the investigation focuses on the downstream consequences of this interaction within a cellular context.

Target Engagement and Pathway Modulation

Western blotting is a fundamental technique to confirm that the inhibitor engages its target in cells and affects relevant signaling pathways.

Hypothetical Scenario: If the identified target of our compound is a protein kinase (e.g., "Kinase X"), which is known to phosphorylate a downstream substrate ("Substrate Y"), we would expect treatment with the inhibitor to reduce the levels of phosphorylated Substrate Y.

Experimental Protocol: Western Blot Analysis
  • Cell Treatment: Treat cells with increasing concentrations of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target protein (e.g., anti-Kinase X), the phosphorylated substrate (e.g., anti-phospho-Substrate Y), the total substrate (anti-Substrate Y), and a loading control (e.g., anti-Actin).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on the phosphorylation status of the downstream substrate.

Functional Cellular Outcomes

The ultimate goal is to understand how target inhibition translates into a cellular phenotype, such as reduced proliferation or induction of apoptosis.

  • Cell Viability Assays: Use assays like MTT or CellTiter-Glo® to measure the effect of the compound on cell viability and determine its GI₅₀ (concentration for 50% growth inhibition).

  • Cell Cycle Analysis: Employ flow cytometry with propidium iodide (PI) staining to assess whether the compound induces cell cycle arrest at a particular phase (e.g., G1, S, or G2/M).

  • Apoptosis Assays: Use methods like Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis in treated cells.

Conclusion

The investigative framework detailed in this guide provides a rigorous, step-by-step approach to fully characterize the mechanism of action of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide. By starting with unbiased target identification and progressing through kinetic characterization and cellular pathway analysis, researchers can build a comprehensive and validated understanding of how this novel covalent inhibitor functions. This knowledge is essential for its further development as a potential therapeutic agent or a chemical probe for biological discovery.

References

  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(27), 41139–41148.[7][9]

  • Cravatt, B. F., et al. (2013). A chemoproteomic method to identify cellular targets of covalent kinase inhibitors. Journal of the American Chemical Society, 135(16), 6127–6130.[7][9]

  • ResearchGate. (n.d.). Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity.[4]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.[12]

  • Wright, M. H., & Sieber, S. A. (2016). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. MedChemComm, 7(1), 12-25.[8]

  • Liebler, D. C., & Gu, C. (2013). Detection of electrophile-sensitive proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(12), 5367–5375.[13]

  • Johnson, K. A., & Goody, R. S. (2011). A practical guide for the assay-dependent characterisation of irreversible inhibitors. FEBS Journal, 278(21), 3979–3996.[10]

  • Krippendorff, B. F., et al. (2009). Characterization of Covalent-Reversible EGFR Inhibitors. Journal of Medicinal Chemistry, 52(14), 4225–4228.[11]

  • Wang, L., et al. (2015). Discovery and Preliminary Evaluation of 2-aminobenzamide and Hydroxamate Derivatives Containing 1,2,4-oxadiazole Moiety as Potent Histone Deacetylase Inhibitors. European Journal of Medicinal Chemistry, 95, 566-578.[5]

  • Lonsdale, R., & Ward, R. A. (2018). The Taxonomy of Covalent Inhibitors. Chemical Society Reviews, 47(11), 3816–3830.[14]

  • Ibrahim, H. S., et al. (2021). Examples of 2‐aminobenzamide‐histone deacetylase (HDAC) inhibitors and their inhibitory activity toward different HDAC isoforms. Archiv der Pharmazie, 354(10), 2100145.[6][15]

  • BenchChem. (2025). The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide.[1]

  • Singh, M., et al. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(10), 1628-1653.[2]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications.[3]

Sources

Strategic Overview: The Renaissance of the Anthranilamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The Anthranilamide Architecture: A Technical Guide to N-Substituted 2-Aminobenzamide Discovery

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Biologists.[1]

In the landscape of privileged structures, the N-substituted 2-aminobenzamide (anthranilamide) scaffold occupies a unique chemical space. While historically overshadowed by its reverse-amide isomer (the N-(2-aminophenyl)benzamide, typified by HDAC inhibitors like Entinostat), the anthranilamide core has emerged as a versatile template for targeting Class I Histone Deacetylases (HDACs), Factor Xa, and KCNQ potassium channels.[1]

For the drug developer, this scaffold offers two distinct competitive advantages:

  • Kinetic Selectivity: Unlike fast-on/fast-off hydroxamates, 2-aminobenzamides frequently exhibit slow, tight-binding kinetics .[1][2] This results in long residence times (drug-target occupancy) that persist even after the systemic concentration of the drug has cleared, potentially improving the therapeutic index.[1]

  • Synthetic Accessibility: The core can be assembled in a single, atom-economical step from isatoic anhydrides, bypassing the need for the tedious protection/deprotection sequences required for hydroxamic acids or complex macrocycles.

Medicinal Chemistry: Pharmacophore & Binding Mechanics[1]

To rationally design N-substituted 2-aminobenzamides, one must understand the "Internal Hydrogen Bond" (IHB) and the Zinc Binding Group (ZBG) potential.[1]

The Structural Core

The 2-amino group acts as a hydrogen bond donor to the adjacent carbonyl oxygen. This forms a pseudo-six-membered ring, locking the conformation and pre-organizing the molecule for binding.

  • The ZBG Function (HDAC Context): In Class I HDAC inhibition, the 2-aminobenzamide moiety functions as the ZBG.[1][3] The carbonyl oxygen and the amino nitrogen chelate the catalytic Zinc ion (

    
    ) at the bottom of the active site pocket.[1]
    
  • The "Foot Pocket" Access: Unlike hydroxamates, which sit superficially on the Zinc, benzamides often extend into an adjacent hydrophobic cavity known as the "foot pocket" (typically 14 Å deep).[1] Occupancy of this pocket is the structural determinant for Class I isoform selectivity (HDAC 1, 2,[1] 3) over Class II.[1]

Visualization: The Pharmacophore Logic

The following diagram illustrates the structural logic distinguishing this scaffold from varying inhibitors.

Pharmacophore Scaffold N-substituted 2-aminobenzamide Feature1 Intramolecular H-Bond (Conformational Lock) Scaffold->Feature1 Pre-organization Feature2 Zinc Binding Motif (Chelation) Scaffold->Feature2 Warhead Feature3 Linker/Cap Region (Surface Recognition) Scaffold->Feature3 Diversity Vector Target Target Outcome: Slow-Tight Binding Feature1->Target Entropy Reduction Feature2->Target Active Site Residence Feature3->Target Isoform Selectivity

Figure 1: Pharmacophore deconstruction of the 2-aminobenzamide scaffold showing the contribution of structural features to the desired slow-tight binding profile.

Synthetic Strategy: The Isatoic Anhydride Protocol[4][5][6]

The most robust route to N-substituted 2-aminobenzamides is the nucleophilic ring-opening of isatoic anhydride . This method is superior to standard amide coupling (EDC/HATU) of anthranilic acid because it avoids self-coupling and requires no external base, as


 is the only byproduct.[1]
Protocol: Microwave-Assisted Ring Opening

Note: This protocol is optimized for library generation (high throughput).[1]

Reagents:

  • Isatoic Anhydride (1.0 equiv)[1][4]

  • Primary Amine (

    
    ) (1.1 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (avoid alcohols to prevent ester formation).[1]

Step-by-Step Methodology:

  • Preparation: In a microwave-compatible vial, suspend Isatoic Anhydride (1 mmol) in ACN (3 mL).

  • Addition: Add the primary amine (1.1 mmol). Observation: Evolution of gas (

    
    ) indicates reaction initiation.[1]
    
  • Irradiation: Seal the vial and irradiate at 100°C for 15 minutes (Power: 150W).

    • Conventional alternative:[1][5][6] Reflux in ethanol/DMF for 4–6 hours.

  • Workup (Self-Validating Step):

    • Pour the reaction mixture into ice-cold water (15 mL).

    • Validation: If a precipitate forms immediately, the product is likely pure (isatoic anhydride hydrolyzes to water-soluble anthranilic acid, while the amide product is lipophilic).[1]

    • Filter the solid and wash with 5%

      
       to remove any residual anthranilic acid byproduct.[1]
      
  • Purification: Recrystallization from Ethanol/Water (9:1) is usually sufficient.[1]

Synthetic Workflow Diagram

Synthesis Isatoic Isatoic Anhydride (Electrophile) Intermediate Carbamic Acid Intermediate Isatoic->Intermediate Nucleophilic Attack (Microwave/100°C) Amine Primary Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack (Microwave/100°C) Decarb Decarboxylation (-CO2) Intermediate->Decarb Spontaneous Product N-substituted 2-aminobenzamide Decarb->Product Irreversible

Figure 2: The atom-economical synthesis of 2-aminobenzamides via isatoic anhydride ring-opening.

Biological Validation: The Kinetic Challenge

Standard IC50 assays often fail to accurately characterize 2-aminobenzamides because they measure equilibrium at a fixed time point (usually 30-60 mins).[1] Because these compounds are slow-binders , a standard assay will significantly underestimate their potency.[1]

Required Assay: Time-Dependent Inhibition (TDI) To validate this scaffold, you must determine


 and 

, not just IC50.[1]

Protocol:

  • Enzyme: Recombinant HDAC1 or HDAC3 (0.5 nM).

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).[1]

  • Method:

    • Set A (Pre-incubation): Incubate Enzyme + Inhibitor for varying times (

      
       min) before adding substrate.[1]
      
    • Set B (No Pre-incubation): Add Enzyme, Substrate, and Inhibitor simultaneously.[1]

  • Analysis:

    • If IC50 decreases (potency increases) with longer pre-incubation time, the compound is a slow-binder.[1]

    • Calculate Residence Time (

      
      ).[1][7] A residence time 
      
      
      
      minutes is the target for this scaffold.

Data Presentation: Kinetic Differentiation

Compound ClassBinding KineticsResidence TimeIC50 Shift (0 vs 120 min)
Hydroxamate (SAHA) Fast-On / Fast-Off< 5 min1.0x (No shift)
2-Aminobenzamide Slow-On / Slow-Off > 120 min 5x - 20x Shift

Case Study: HDAC3 Selectivity

A critical application of this scaffold is achieving isoform selectivity. While the zinc-binding region is conserved, the "linker" region of the N-substituted 2-aminobenzamide can be tuned to exploit subtle differences in the channel surface.

  • Example: RGFP966 (an N-substituted 2-aminobenzamide derivative).[1]

  • Mechanism: It exploits a specific hydrophobic groove unique to HDAC3.[1]

  • Outcome: Unlike pan-HDAC inhibitors, this selective benzamide improves therapeutic windows in neurodegenerative models (e.g., Friedreich's Ataxia) by avoiding the toxicity associated with HDAC1/2 inhibition.[1]

References

  • Lauffer, B. E., et al. (2013).[1] Histone Deacetylase Inhibitors with the 2-Aminobenzamide Scaffold: Kinetic Selectivity and Biological Activity.[8] Journal of Biological Chemistry.[1]

  • Bressi, J. C., et al. (2010).[1] Discovery of N-(2-aminophenyl)benzamides as Histone Deacetylase Inhibitors.[1][9][10] Journal of Medicinal Chemistry.[1] [1]

  • Gatadi, S., et al. (2018).[1] Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors. European Journal of Pharmaceutical Sciences.[1]

  • Xu, Z., et al. (2014).[1] Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences.[1]

  • Chou, C. J., et al. (2008).[1] Kinetic discrimination of histone deacetylase inhibitors.[2][7][8][11] American Chemical Society Chemical Biology.[1]

Sources

Methodological & Application

Application Notes & Protocols: Investigating "2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide" as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Covalent Inhibitor Candidate for Viral Proteases

The emergence of novel viral threats necessitates the continuous development of new antiviral therapeutics. One promising strategy is the design of covalent inhibitors that can form a stable bond with their target, leading to prolonged and potent inhibition. The compound 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is a compelling candidate for antiviral research due to its chemical structure. The presence of a bromoacetyl group, a known reactive moiety, suggests its potential as a covalent inhibitor, likely targeting nucleophilic residues such as cysteine or histidine in viral enzymes.[1]

This document provides a comprehensive guide for the investigation of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide as a potential antiviral agent. We will explore its proposed mechanism of action, protocols for evaluating its antiviral efficacy and cytotoxicity, and methods for elucidating its molecular target. The protocols described herein are based on established methodologies in antiviral drug discovery.

Proposed Mechanism of Action: Covalent Inhibition of Viral Cysteine Proteases

Many viruses, including coronaviruses and enteroviruses, rely on cysteine proteases for the processing of viral polyproteins, a critical step in their replication cycle.[2] The main protease (Mpro or 3CLpro) of SARS-CoV-2, for instance, has a catalytic dyad composed of cysteine and histidine, making it an attractive target for covalent inhibitors.[1] We hypothesize that 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide acts as a covalent inhibitor of such viral cysteine proteases. The electrophilic carbon of the bromoacetyl group can undergo a nucleophilic attack by the thiolate group of the catalytic cysteine residue in the enzyme's active site, forming a stable covalent bond. This irreversible inhibition would effectively block the protease activity and, consequently, viral replication.[3]

Proposed Mechanism of Action cluster_0 Viral Replication Cycle cluster_1 Inhibition Pathway Polyprotein Viral Polyprotein ViralProtease Viral Cysteine Protease (e.g., Mpro) Polyprotein->ViralProtease Cleavage FunctionalProteins Functional Viral Proteins ViralProtease->FunctionalProteins InactiveComplex Covalently Bound Inactive Protease ViralProtease->InactiveComplex Replication Viral Replication FunctionalProteins->Replication Compound 2-[(2-Bromoacetyl)amino]- N-ethyl-N-phenylbenzamide Compound->ViralProtease Covalent Bonding to Catalytic Cysteine InactiveComplex->Replication Inhibition

Caption: Proposed covalent inhibition of a viral cysteine protease by 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide.

Synthesis of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available reagents. A plausible synthetic route is outlined below. This method is adapted from general procedures for the synthesis of N-phenylbenzamide derivatives.[4][5]

Synthetic Pathway Start 2-Aminobenzoic Acid Intermediate1 2-Amino-N-ethyl-N-phenylbenzamide Start->Intermediate1 Amidation with N-ethylaniline Product 2-[(2-Bromoacetyl)amino]- N-ethyl-N-phenylbenzamide Intermediate1->Product Acylation with Bromoacetyl bromide

Caption: A general synthetic scheme for 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide.

Protocol: Synthesis of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

Step 1: Synthesis of 2-Amino-N-ethyl-N-phenylbenzamide

  • Dissolve 2-aminobenzoic acid (1 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-ethylaniline (1 eq.) and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

  • Dissolve 2-Amino-N-ethyl-N-phenylbenzamide (1 eq.) in anhydrous DCM and cool to 0°C in an ice bath.

  • Add a base such as triethylamine (1.5 eq.) to the solution.

  • Slowly add bromoacetyl bromide (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

In Vitro Antiviral Activity and Cytotoxicity Assessment

A crucial step in evaluating any potential antiviral compound is to determine its efficacy against the target virus and its toxicity to host cells. This is typically expressed by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively.[6] The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.[7]

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data

Virus ModelCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
SARS-CoV-2Vero E60.75>100>133
Enterovirus 71RD1.2>100>83
Influenza AMDCK5.8>100>17

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol: Plaque Reduction Assay for Antiviral Efficacy (EC50)

This assay determines the concentration of the compound required to reduce the number of viral plaques by 50%.[8]

  • Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to 90-95% confluency.

  • Prepare serial dilutions of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide in serum-free medium.

  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well and incubate for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2x culture medium and 1.2% agarose containing the different concentrations of the compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value using a dose-response curve.

Protocol: MTT Assay for Cytotoxicity (CC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Seed host cells in a 96-well plate and incubate overnight.

  • Replace the medium with fresh medium containing serial dilutions of the compound. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Elucidation of the Mechanism of Action

To confirm the proposed mechanism of action, an enzyme inhibition assay can be performed using the purified viral protease.

Protocol: In Vitro Protease Inhibition Assay

  • Express and purify the target viral protease (e.g., SARS-CoV-2 Mpro).

  • Prepare a reaction buffer containing a fluorogenic substrate for the protease.

  • Add varying concentrations of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide to the reaction buffer in a 96-well plate.

  • Initiate the reaction by adding the purified protease.

  • Monitor the fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the protease will result in an increase in fluorescence.

  • Calculate the rate of the enzymatic reaction for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the protease activity.

Further confirmation of covalent binding can be obtained through mass spectrometry analysis of the protease after incubation with the compound. An increase in the molecular weight of the protease corresponding to the molecular weight of the compound would indicate covalent modification.

Experimental Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Synthesis Compound Synthesis PlaqueAssay Plaque Reduction Assay (EC50) Synthesis->PlaqueAssay MTTAssay MTT Assay (CC50) Synthesis->MTTAssay Selectivity Calculate Selectivity Index (SI) PlaqueAssay->Selectivity MTTAssay->Selectivity ProteaseAssay Protease Inhibition Assay (IC50) Selectivity->ProteaseAssay MassSpec Mass Spectrometry Analysis ProteaseAssay->MassSpec CovalentBinding Confirm Covalent Binding MassSpec->CovalentBinding

Caption: A workflow for the evaluation of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide as an antiviral agent.

Conclusion

The compound 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide represents a promising scaffold for the development of novel covalent antiviral drugs. Its bromoacetyl moiety makes it a prime candidate for targeting viral cysteine proteases. The protocols outlined in this guide provide a systematic approach to evaluate its antiviral efficacy, cytotoxicity, and mechanism of action. Successful validation of its antiviral potential through these assays would warrant further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in animal models.

References

  • Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC.
  • SARS-CoV-2 Main Protease Inhibitors - Encyclopedia.pub.
  • Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) | ACS Omega - ACS Publications.
  • Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors - PMC.
  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - MDPI.
  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES.
  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC.
  • Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis - Taylor & Francis.
  • Cytotoxicity assay of new synthetic compounds, oseltamivir, and... - ResearchGate.
  • Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC.
  • Phenotypic identification of fragments as antivirals.
  • Antiviral & Antimicrobial Testing - Charles River Laboratories.
  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - MDPI.
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed Central.

Sources

Mass spectrometry analysis of peptides modified by "2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Characterization of Peptides Modified by the Covalent Probe 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide [1]

Executive Summary

This application note details the protocol for the identification and characterization of peptide sequences covalently modified by 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide (referred to herein as Probe-BPB ).

Probe-BPB is a representative electrophilic fragment used in Fragment-Based Drug Discovery (FBDD) and chemoproteomics.[1] It features a bromoacetamide warhead (cysteine-reactive electrophile) coupled to a benzamide scaffold (affinity element).[1] Accurate mass spectrometry (MS) analysis of this modification requires precise mass shift calculations, optimized ionization parameters, and rigorous bioinformatics filtering to distinguish specific cysteine labeling from non-specific background alkylation.[1]

Chemical Basis & Reactivity

Understanding the chemistry is prerequisite to MS method design.[1]

  • Reagent Name: 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide[1]

  • Chemical Formula:

    
    [1]
    
  • Mechanism of Action: The bromoacetyl group undergoes an

    
     nucleophilic substitution reaction, primarily with the thiolate anion (
    
    
    
    ) of Cysteine residues.[1]
  • Secondary Reactivity: At pH > 8.0, reactivity with Histidine (imidazole) and Lysine (epsilon-amine) increases significantly.[1]

Mass Shift Calculation

For database searching, the specific mass shift (


) must be calculated based on the net addition to the peptide.[1]

Reaction:


[1]

The net added moiety is the reagent structure minus the leaving group (Bromine) and the proton lost from the cysteine thiol.[1]

ComponentFormulaMonoisotopic Mass (Da)
Intact Probe-BPB

360.0473
Leaving Group (Br)

78.9183
Displaced Proton (H)

1.0078
Net Mass Shift (

)

280.1212

Critical Note: When configuring the search engine (e.g., MaxQuant, Proteome Discoverer), set the modification as Variable (C) with a mass of +280.1212 Da .[1]

Experimental Protocol

This workflow is optimized for bottom-up proteomics using high-resolution Orbitrap or TOF instruments.[1]

Sample Preparation (Labeling & Digestion)

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40.[1]

  • Probe-BPB Stock: 100 mM in DMSO.[1]

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1]

  • Alkylation Agent (Control): Iodoacetamide (IAM).[1]

Step-by-Step:

  • Lysate Preparation: Extract proteins in Lysis Buffer.[1] Adjust protein concentration to 1 mg/mL.

  • Probe Labeling:

    • Add Probe-BPB to the sample (Final conc: 10–50 µM depending on target abundance).[1]

    • Incubate at 37°C for 1 hour with gentle agitation.

    • Control Arm: Treat a separate aliquot with DMSO only.[1]

  • Quenching & Reduction:

    • Add TCEP (10 mM final) to quench unreacted probe and reduce remaining disulfides (30 min @ 56°C).

    • Note: Do not use DTT prior to labeling, as it will scavenge the bromoacetamide probe.[1]

  • Back-Alkylation (Blocking):

    • Add Iodoacetamide (20 mM final) to cap any remaining free cysteines.[1] Incubate 20 min in dark.

    • Result: Labeled cysteines carry +280.12 Da; Unlabeled cysteines carry +57.02 Da (Carbamidomethyl).[1]

  • Digestion:

    • Precipitate proteins (Methanol/Chloroform) to remove excess probe.[1]

    • Resuspend in 50 mM Ammonium Bicarbonate.[1]

    • Add Trypsin (1:50 enzyme:protein ratio).[1] Digest overnight at 37°C.

  • Desalting: Use C18 StageTips or SPE columns. Elute in 50% ACN/0.1% Formic Acid.[1]

LC-MS/MS Acquisition Parameters

The hydrophobic nature of the benzamide tag (


) increases the retention time of modified peptides.[1]
  • Column: C18 Reverse Phase (e.g., 25 cm x 75 µm, 1.6 µm particle).

  • Gradient: 5% to 35% Buffer B (80% ACN, 0.1% FA) over 90 mins. Extend gradient to 50% B if late-eluting hydrophobic peptides are expected.

  • MS1 Settings:

    • Resolution: 60,000 or 120,000.[1]

    • AGC Target: 3e6.

    • Max IT: 50 ms.[1]

  • MS2 Settings (DDA):

    • Isolation Window: 1.6 m/z.[1]

    • Collision Energy (HCD): 28–30% NCE .[1] (Aromatic tags are stable; standard HCD is sufficient).

    • Dynamic Exclusion: 30–45 s.[1]

Data Analysis & Bioinformatics

Search Engine Configuration

Configure your software (MaxQuant, MSFragger, or SEQUEST) with the following specificity:

  • Fixed Modifications: None (if using back-alkylation strategy).

  • Variable Modifications:

    • Oxidation (M)[1]

    • Acetylation (Protein N-term)[1][2]

    • Carbamidomethyl (C) (+57.0215 Da) — Represents background.[1]

    • Probe-BPB (C) (+280.1212 Da ) — Represents target.[1]

  • Missed Cleavages: Allow up to 3. (Modified residues may sterically hinder Trypsin cleavage at adjacent K/R sites).[1]

Validation Criteria (The "Trust" Filter)

To ensure E-E-A-T standards, apply these filters to remove false positives:

  • Site Localization Probability: > 0.75 (Class I sites).[1]

  • Delta Score: > 10 (Difference between top and second-best match).

  • Retention Time Check: Modified peptides should elute later than their unmodified (or carbamidomethylated) counterparts due to the addition of the hydrophobic phenyl/ethyl groups.[1]

  • Diagnostic Ions: Check MS2 spectra for the "immonium-like" ion of the tag if fragmentation is noisy.[1] While not always present, a peak at ~224.1 Da (loss of the glycine linker part) or ~105.05 Da (benzoyl fragment) can confirm the presence of the benzamide moiety.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the experiment, distinguishing between the "Probe" and "Control" arms to validate target specificity.

ChemoproteomicsWorkflow cluster_treatment Treatment Arms Sample Biological Lysate (1 mg/mL) Arm_Probe Probe-BPB Treatment (10-50 µM, 1hr) Sample->Arm_Probe Arm_Control DMSO Control (Vehicle) Sample->Arm_Control Quench Quench & Reduce (TCEP, 10mM) Arm_Probe->Quench Arm_Control->Quench Block Back-Alkylation (Iodoacetamide, 20mM) Quench->Block Digest Trypsin Digestion (Overnight, 37°C) Block->Digest LCMS LC-MS/MS Analysis (HCD Fragmentation) Digest->LCMS Bioinf Bioinformatics Search Var Mod: +280.1212 Da LCMS->Bioinf Decision Differential Analysis (Probe vs. Control) Bioinf->Decision Result Target Identification (Site Occupancy) Decision->Result High Ratio (Probe/DMSO)

Caption: Comparative chemoproteomics workflow for identifying cysteine residues modified by Probe-BPB. The parallel DMSO arm serves as a negative control to filter non-specific noise.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH < 7.0Adjust buffer to pH 7.5–8.0. The thiolate anion is required for nucleophilic attack.[1]
Non-Specific Labeling pH > 8.5High pH promotes amine (Lys) labeling.[1] Maintain pH strictness.
Poor MS2 Fragmentation Precursor Co-isolationReduce isolation window to 1.4 m/z. The large tag may complicate spectra; ensure high purity.[1]
Tag Hydrophobicity Peptide loss on columnIncrease final ACN concentration in gradient to 50% or 80% to elute sticky peptides.

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1] [Link]

  • Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature, 468(7325), 790-795.[1] [Link][1]

  • Choudhary, G., et al. (2020).[1] "Silencing the Alarm: Covalent Inhibitors of the SARS-CoV-2 Main Protease."[1] Journal of Medicinal Chemistry. (Contextual reference for bromoacetamide probes in drug discovery). [Link][1]

  • Cox, J., & Mann, M. (2008).[1][3] "MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification."[1] Nature Biotechnology, 26, 1367–1372.[1] [Link]

Sources

Application Notes and Protocols for Cell-Based Assays: Probing Apoptosis with the VDAC2-Modulating Agent WEHI-9625

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Intrinsic Apoptosis Pathway with Precision

The intrinsic or mitochondrial pathway of apoptosis is a critical cellular process, the dysregulation of which is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key event in this pathway is the activation of the pro-apoptotic proteins BAX and BAK, which leads to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors. The voltage-dependent anion channel 2 (VDAC2) has emerged as a crucial regulator of this process, acting as a gatekeeper for BAX and BAK activation.

This application note details the use of WEHI-9625 , a first-in-class small molecule inhibitor of apoptosis, in cell-based assays. WEHI-9625 functions by binding to VDAC2 and stabilizing its interaction with BAK, thereby preventing BAK-mediated apoptosis.[1][2] Notably, WEHI-9625 exhibits specificity for mouse BAK, making it a valuable tool for studying the differential regulation of apoptosis in murine models.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action of WEHI-9625 and detailed protocols for its application in cell-based assays to investigate apoptosis.

Mechanism of Action: Stabilizing the BAK-VDAC2 Complex

WEHI-9625 exerts its anti-apoptotic effect through a novel mechanism. In healthy cells, VDAC2 sequesters BAK at the mitochondrial outer membrane, preventing its activation.[1][2] Upon receiving an apoptotic stimulus, activator BH3-only proteins promote the dissociation of BAK from VDAC2, leading to BAK oligomerization and subsequent MOMP.[2] WEHI-9625 intervenes at this critical juncture by binding to VDAC2 and reinforcing the BAK-VDAC2 complex.[1][2] This stabilization prevents the release and activation of BAK, thereby inhibiting the downstream events of the intrinsic apoptotic cascade.

Diagram: Mechanism of Action of WEHI-9625

WEHI9625_MoA cluster_0 Mitochondrial Outer Membrane VDAC2 VDAC2 BAK BAK VDAC2->BAK Sequesters BAK_activated Activated BAK (Oligomerization) BH3_only BH3-only proteins (e.g., BIM, tBID) BH3_only->VDAC2 Induces dissociation WEHI9625 WEHI-9625 WEHI9625->VDAC2 MOMP MOMP (Cytochrome c release) BAK_activated->MOMP Leads to Apoptosis Apoptosis MOMP->Apoptosis Initiates

Caption: Mechanism of WEHI-9625 in inhibiting BAK-mediated apoptosis.

Applications in Cell-Based Assays

WEHI-9625 is a versatile tool for a range of cell-based assays designed to probe the intrinsic apoptosis pathway. Its specificity for mouse BAK allows for targeted studies in murine cell lines and primary cells.

Key Applications:

  • Inhibition of apoptosis: Investigating the role of BAK in apoptosis induced by various stimuli.

  • Target validation: Confirming the involvement of the VDAC2-BAK axis in a specific cellular context.

  • Compound screening: As a positive control for inhibitors of BAK-dependent apoptosis.

  • Study of BAX/BAK redundancy: Dissecting the relative contributions of BAX and BAK to apoptosis.

Experimental Protocols

The following protocols provide a framework for utilizing WEHI-9625 in common cell-based apoptosis assays. It is recommended to optimize concentrations and incubation times for each cell type and experimental condition.

Protocol 1: Assessment of Apoptosis by Mitochondrial Membrane Potential Assay

This protocol measures the loss of mitochondrial membrane potential (ΔΨm), an early event in apoptosis, using a potentiometric fluorescent dye such as JC-1 or TMRE.

Materials:

  • Murine cell line of interest (e.g., Bax-/- MEFs)

  • WEHI-9625 (stock solution in DMSO)

  • Apoptosis-inducing agent (e.g., ABT-737, staurosporine)

  • Mitochondrial membrane potential dye (e.g., JC-1, TMRE)

  • Appropriate cell culture medium and supplements

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Treatment: Pre-treat cells with a range of WEHI-9625 concentrations (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Apoptosis Induction: Add the apoptosis-inducing agent at a pre-determined effective concentration (e.g., EC50) to the appropriate wells. Include wells with vehicle only as a negative control.

  • Incubation: Incubate the plate for a duration sufficient to induce apoptosis (e.g., 4-24 hours).

  • Dye Staining: Add the mitochondrial membrane potential dye according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the fluorescence using a plate reader or flow cytometer. For JC-1, measure both green (monomeric form, indicating depolarized mitochondria) and red (aggregate form, indicating polarized mitochondria) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the mean fluorescence intensity for TMRE. A decrease in this ratio or intensity is indicative of apoptosis. Plot the results as a function of WEHI-9625 concentration to determine its inhibitory effect.

Diagram: Workflow for Mitochondrial Membrane Potential Assay

MMP_Workflow A 1. Seed Cells (e.g., Bax-/- MEFs) B 2. Pre-treat with WEHI-9625 or Vehicle A->B C 3. Induce Apoptosis (e.g., ABT-737) B->C D 4. Incubate C->D E 5. Stain with Mitochondrial Dye (e.g., JC-1) D->E F 6. Measure Fluorescence (Plate Reader/Flow Cytometer) E->F G 7. Analyze Data (Red/Green Ratio) F->G

Caption: Experimental workflow for assessing apoptosis using WEHI-9625.

Protocol 2: Caspase Activation Assay

This protocol measures the activity of executioner caspases (e.g., caspase-3/7), which are activated downstream of MOMP.

Materials:

  • Murine cell line of interest

  • WEHI-9625 (stock solution in DMSO)

  • Apoptosis-inducing agent

  • Caspase-3/7 activity assay kit (e.g., containing a luminogenic or fluorogenic caspase substrate)

  • 96-well white or black plates (depending on the assay kit)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Follow steps 1-4 from Protocol 1 to treat cells with WEHI-9625 and the apoptosis-inducing agent.

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add the caspase-3/7 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes), protected from light.

  • Data Acquisition: Measure luminescence or fluorescence using the appropriate plate reader.

  • Data Analysis: Subtract the background reading from all measurements. Plot the caspase activity as a function of WEHI-9625 concentration to evaluate its inhibitory effect on apoptosis.

Data Presentation and Interpretation

The results of cell-based assays with WEHI-9625 can be summarized to provide a clear understanding of its efficacy and potency.

Table 1: Representative Data for WEHI-9625 in a Mitochondrial Membrane Potential Assay

Treatment GroupWEHI-9625 (µM)Apoptotic StimulusNormalized Red/Green Fluorescence Ratio (Mean ± SD)% Inhibition of Apoptosis
Vehicle Control0-1.00 ± 0.05N/A
Stimulus Only0+0.35 ± 0.040%
WEHI-9625 + Stimulus0.1+0.52 ± 0.0626%
WEHI-9625 + Stimulus1+0.85 ± 0.0777%
WEHI-9625 + Stimulus10+0.95 ± 0.0592%

Interpretation:

The data in Table 1 demonstrates that WEHI-9625 dose-dependently inhibits the loss of mitochondrial membrane potential induced by the apoptotic stimulus. This is consistent with its mechanism of action in stabilizing the BAK-VDAC2 complex and preventing MOMP.

Conclusion

WEHI-9625 is a powerful and specific tool for the investigation of BAK-mediated apoptosis in murine systems. Its unique mechanism of action, targeting the VDAC2-BAK interaction, provides a valuable approach to dissecting the intricacies of the intrinsic apoptotic pathway. The protocols outlined in this application note serve as a starting point for researchers to design and execute robust cell-based assays, ultimately contributing to a deeper understanding of apoptosis and the development of novel therapeutic strategies.

References

  • ResearchGate. WEHI-9625 selectively inhibits apoptosis mediated by mouse BAK a–h, The... Available at: [Link]

  • ResearchGate. WEHI-9625 blocks an early step in BAK activation and preserves... Available at: [Link]

  • PubChem. 2-[(2-Bromoacetyl)amino]benzamide. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this versatile bromoacetyl-activated reagent. Our goal is to equip you with the scientific rationale needed to ensure the stability and reactivity of this compound in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide in aqueous buffer systems.

Q1: What is the primary chemical instability of this compound in aqueous solutions?

The primary point of instability is the α-bromoacetyl group. The carbon atom adjacent to the bromine is highly electrophilic, making it susceptible to nucleophilic attack. In aqueous buffers, the most prevalent nucleophile is often water or the hydroxide ion (OH⁻), leading to hydrolysis. This reaction replaces the bromine atom with a hydroxyl group, forming the inactive 2-[(2-hydroxyacetyl)amino]-N-ethyl-N-phenylbenzamide byproduct and rendering the reagent incapable of reacting with its intended target (e.g., a thiol).

The bromine atom is an excellent leaving group, facilitating this substitution reaction.[1] This reactivity is fundamental to its function in bioconjugation but also the primary pathway for its degradation.[1][2]

Q2: How does buffer pH influence the stability of the bromoacetyl group?

The pH of your buffer is the most critical factor governing the stability of this compound. The rate of hydrolysis is significantly accelerated under basic (alkaline) conditions due to the increased concentration of hydroxide ions (OH⁻), which are much stronger nucleophiles than water.[3][4]

  • Acidic to Neutral pH (pH < 7.4): The compound exhibits its greatest stability in this range. Hydrolysis still occurs but at a much slower rate. For short-term storage or reactions where prolonged stability is needed, a pH between 6.0 and 7.2 is often optimal.

  • Alkaline pH (pH > 7.4): Stability decreases rapidly as the pH increases. While a slightly basic pH (e.g., 7.5-8.5) can be necessary to deprotonate thiols to the more reactive thiolate anion for conjugation reactions, it becomes a trade-off against the faster hydrolysis of the bromoacetyl reagent.[5][6] Solutions at high pH should be used immediately.

Studies on analogous haloacetamides confirm that hydrolysis rates increase with increasing pH.[3]

Q3: Which buffer systems are recommended for working with this compound?

The choice of buffer is critical. You must use a buffer system whose components are non-nucleophilic to avoid unwanted side reactions with the bromoacetyl group.

Recommended Buffers:

  • Phosphate Buffers (e.g., PBS): An excellent choice for the pH 6.5-7.5 range. Phosphate is non-nucleophilic and widely used in bioconjugation.[7]

  • HEPES: Suitable for a pH range of 6.8-8.2. It is a zwitterionic buffer that is generally non-reactive.[8]

  • MES: Ideal for more acidic conditions, with a buffering range of 5.5-6.7.

Buffers to Avoid:

  • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine that is nucleophilic and will react with the bromoacetyl group, consuming your reagent.[8]

  • Glycine: Contains a primary amine and should be avoided.

  • Buffers containing thiols (e.g., DTT, β-mercaptoethanol): These should only be present as a target reactant, not as a general buffer component, as they will readily react with the compound.[9]

Q4: What are the best practices for preparing and storing solutions of this reagent?

To maximize the utility and shelf-life of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide, follow these guidelines:

  • Long-Term Storage: Store the solid compound at -20°C or below, protected from light and moisture.

  • Stock Solutions: Prepare a concentrated stock solution in a dry, aprotic organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). This stock solution, when stored properly at -20°C, will be stable for several months.

  • Aqueous Working Solutions: Prepare aqueous working solutions in your chosen non-nucleophilic buffer immediately before use . Do not store the compound in aqueous buffers for extended periods, even at 4°C, as hydrolysis will occur.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low yield in a thiol conjugation reaction (e.g., labeling a cysteine-containing peptide).
  • Potential Cause A: Reagent Hydrolysis. The bromoacetyl group may have degraded in the aqueous reaction buffer before it could react with the target thiol.

    • Scientific Rationale: The reaction with a target thiol is a bimolecular reaction, dependent on the concentration of both the reagent and the thiol. Hydrolysis is a pseudo-first-order reaction (dependent on reagent and water concentration) that competes with the desired conjugation. At pH levels optimal for thiol deprotonation (pH 7.5-8.5), the hydrolysis rate is also significantly elevated.[3][5]

    • Troubleshooting Steps:

      • Confirm Reagent Integrity: Before the experiment, verify the purity of your stock solution via HPLC.

      • Minimize Incubation Time: Add the bromoacetyl reagent to the reaction mixture last, and proceed with the reaction immediately.

      • Optimize pH: Perform a pH optimization study. Test a range from pH 7.0 to 8.0. While a higher pH increases the concentration of the reactive thiolate, it also increases the rate of hydrolysis. The optimal pH will be a compromise that maximizes conjugation before significant hydrolysis occurs.

      • Increase Reagent Stoichiometry: Consider using a higher molar excess (e.g., 5- to 20-fold) of the bromoacetyl reagent to favor the reaction with the thiol, but be mindful of potential off-target labeling.

  • Potential Cause B: Incompatible Buffer Components.

    • Scientific Rationale: As detailed in the FAQ, nucleophilic species in your buffer (e.g., Tris, free amines) will compete with your target molecule for the bromoacetyl group.[8]

    • Troubleshooting Steps:

      • Buffer Exchange: Ensure your protein or peptide is in a recommended buffer like PBS or HEPES prior to the reaction.

      • Check Additives: Scrutinize all additives in your reaction for hidden nucleophiles.

Issue 2: Multiple or unexpected peaks observed in HPLC/LC-MS analysis of the reaction mixture.
  • Potential Cause: Reagent Degradation and Side Reactions.

    • Scientific Rationale: The primary degradation product is the hydrolyzed form of the reagent. If you observe a new peak, you can predict its mass. The bromoacetyl compound has a bromine atom (isotopic mass ~79 and ~81 Da). The hydrolyzed product will have this replaced by a hydroxyl group (-OH, mass ~17 Da). Other unexpected peaks could result from reactions with buffer components or impurities.

    • Troubleshooting Steps:

      • Analyze Control Samples: Run a control sample of the bromoacetyl reagent incubated in the reaction buffer (without the target molecule) for the same duration as your experiment. This will help identify the peak corresponding to the hydrolyzed product.

      • Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unexpected peaks. Compare the observed mass with the predicted mass of the hydrolyzed product.

      • Purify Your Target: Ensure your target molecule is highly pure. Impurities with nucleophilic groups (e.g., free amines, thiols) can lead to multiple conjugation products.

Data Summary: Buffer Compatibility
Buffer SystemUseful pH RangeCompatibility with 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamideRationale
Phosphate (PBS) 6.0 - 8.0Highly Recommended Non-nucleophilic and provides good buffering capacity around physiological pH.[7]
HEPES 6.8 - 8.2Highly Recommended Zwitterionic buffer, considered non-reactive with common bioconjugation reagents.[8]
MES 5.5 - 6.7Recommended Excellent choice for reactions or storage requiring slightly acidic conditions.
Acetate 3.8 - 5.8Use with Caution Generally non-nucleophilic, but stability at very low pH should be empirically determined.
Tris 7.5 - 9.0Not Recommended Contains a primary amine that is a strong nucleophile and will react with the bromoacetyl group.[8]
Glycine 8.6 - 10.6Not Recommended Contains a primary amine; also typically used at a pH where hydrolysis is extremely rapid.

Diagrams and Workflows

Decision Workflow for Buffer Selection

This diagram provides a logical path for selecting the appropriate buffer for your experiment.

Buffer_Selection A Start: Define Experimental Goal B Long-Term Storage (> 24 hours) A->B C Short-Term Incubation or Reaction A->C D Use Anhydrous Organic Solvent (e.g., DMSO, DMF) Store at -20°C or below B->D E Determine Required pH C->E F pH 5.5 - 6.7 E->F Acidic G pH 6.8 - 8.0 E->G Neutral / Slightly Basic M Use MES Buffer F->M N Use Phosphate (PBS) or HEPES Buffer G->N H Check for Nucleophilic Groups in Buffer Formulation (e.g., -NH2, -SH) I Nucleophiles Present H->I Yes J No Nucleophiles Present H->J No K Buffer is INCOMPATIBLE Select a new buffer I->K L Buffer is COMPATIBLE Prepare fresh and use immediately J->L M->H N->H

Caption: A decision tree to guide the selection of an appropriate solvent or buffer system.

Competing Reaction Pathways

This diagram illustrates the competition between the desired conjugation reaction and the undesired hydrolysis degradation pathway.

Reaction_Pathways cluster_0 Reagents cluster_1 Products Reagent Bromoacetyl Reagent (R-C(O)CH2Br) Conjugate Desired Product (Stable Thioether Bond) R-C(O)CH2-S-Peptide Reagent->Conjugate Desired Reaction (Nucleophilic Attack by Thiolate) Degraded Degradation Product (Inactive Hydroxyacetyl) R-C(O)CH2OH Reagent->Degraded Side Reaction (Hydrolysis) Thiol Target Thiol (Peptide-SH) Thiol->Conjugate Water Water / Hydroxide (H2O / OH-) Water->Degraded

Caption: The bromoacetyl reagent faces two competing fates: desired conjugation or hydrolysis.

Experimental Protocol: Monitoring Stability by RP-HPLC

This protocol provides a generalized method for empirically determining the stability of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide in a buffer of your choice.

Objective: To quantify the rate of hydrolysis of the bromoacetyl compound at a given pH and temperature.

Materials:

  • 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

  • Anhydrous DMSO or DMF

  • Your chosen non-nucleophilic buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4)

  • Quenching solution (e.g., 10% Acetic Acid or 1 M HCl in water/acetonitrile)

  • Reverse-Phase HPLC system with UV detector (e.g., monitoring at 254 nm or a wavelength maximum for the compound)

  • C18 HPLC column

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the bromoacetyl compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Buffer: Prepare the buffer of interest and allow it to equilibrate to the desired experimental temperature (e.g., 25°C).

  • Initiate the Experiment: Add a small volume of the DMSO stock solution to a larger volume of the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final percentage of DMSO is low (e.g., < 5%) to minimize its effect on the buffer. Mix thoroughly. This is your T=0 starting point.

  • Time Point Zero (T=0): Immediately withdraw an aliquot (e.g., 100 µL) from the reaction vial and add it to a vial containing an equal volume of quenching solution. The acidic quench will stop further hydrolysis. Mix and place in the HPLC autosampler.

  • Incubate and Sample: Incubate the reaction vial at the chosen temperature. Withdraw and quench aliquots at subsequent time points (e.g., T=30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • HPLC Analysis:

    • Inject all quenched samples onto the HPLC system.

    • Use a suitable gradient of water/acetonitrile (both containing 0.1% TFA or formic acid) to separate the parent compound from its more polar hydrolyzed product.

    • Example Gradient: 5% to 95% Acetonitrile over 15 minutes.

    • Monitor the elution profile with the UV detector.

  • Data Analysis:

    • Identify the peak corresponding to the intact bromoacetyl compound (this should be the major peak at T=0 and will decrease over time).

    • Identify the peak for the hydrolyzed product (this peak will grow over time).

    • Integrate the peak area of the intact compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the area at T=0.

    • Plot the % remaining vs. time to determine the stability profile and calculate the half-life (t₁₂) under those specific conditions.

This empirical data is invaluable for designing robust and reproducible conjugation experiments.[11]

References

  • Lessard, J., et al. (1976). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Canadian Journal of Chemistry. Available at: [Link]

  • Zhang, X., et al. (2013). Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water. ResearchGate. Available at: [Link]

  • Chu, W., et al. (2019). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. ResearchGate. Available at: [Link]

  • Unknown. (2018). HYDROLYSIS REACTIONS. SlidePlayer. Available at: [Link]

  • Kotipalli, T., et al. (2013). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. ResearchGate. Available at: [Link]

  • PubChem. 2-[(2-Bromoacetyl)amino]benzamide. Available at: [Link]

  • Singh, Y., et al. (2015). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. Available at: [Link]

  • Prouty, W. F., et al. (1991). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. PubMed. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Itoh, T., et al. (2024). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Available at: [Link]

  • Mauri, P., et al. (2012). Development of stability-indicating methods. Trends in Analytical Chemistry. Available at: [Link]

Sources

pH optimization for selective cysteine labeling with "2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Covalent Labeling Optimization Product: 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide (Referred to herein as BAPB-Probe ) Application: Selective Cysteine Modification & Chemoproteomics

Core Technical Philosophy: The Reactivity-Selectivity Paradox

Welcome to the technical guide for the BAPB-Probe . As a researcher, you are likely utilizing this probe for its dual-nature: the N-ethyl-N-phenylbenzamide scaffold provides non-covalent affinity (directing the probe to a specific binding pocket), while the


-bromoacetyl warhead locks the interaction via a covalent bond with a proximal cysteine.

The central challenge: The


-bromoacetyl group is a "soft" electrophile but is intrinsically more reactive than chloroacetamides and less selective than acrylamides.
  • At low pH (< 7.0): The nucleophilicity of cysteine thiols is suppressed (protonated form, -SH), leading to sluggish kinetics.

  • At high pH (> 8.0): While cysteine reactivity peaks, the deprotonation of Lysine (

    
    -amino) and Histidine (imidazole) residues creates competing nucleophiles, destroying chemoselectivity. Furthermore, the rate of probe hydrolysis increases.
    

Your Goal: Identify the "Goldilocks Zone"—the precise pH window where the target cysteine is ionized (thiolate,


) but competing residues remain protonated and inert.

Mechanism of Action & pH Influence[1][2]

The following diagram illustrates the kinetic competition you are managing during the incubation phase.

pH_Mechanism Probe BAPB-Probe (Electrophile) Product Specific Covalent Adduct (Thioether) Probe->Product Nucleophilic Attack (Fastest at pH 7.5-8.0) OffTarget Non-Specific Labeling (Lys/His) Probe->OffTarget pH > 8.5 (Lysine Deprotonation) Hydrolysis Hydrolyzed Probe (Inactive) Probe->Hydrolysis High pH / Long Time Cys_SH Cysteine (-SH) Protonated Cys_S Cysteine (-S⁻) Thiolate (Reactive) Cys_SH->Cys_S pH > pKa (Deprotonation) Cys_S->Product Lys_NH2 Lysine (-NH₂) Reactive Lys_NH2->OffTarget

Figure 1: Kinetic competition pathways. Success relies on maximizing the green pathway while suppressing the red and gray pathways via pH control.

Optimized Protocol: pH Screening Workflow

Do not assume a standard pH 7.4 PBS buffer will work for a hydrophobic probe like BAPB. Follow this titration screen to define your specific experimental conditions.

Materials Required
  • Buffer System: HEPES (25 mM) or Phosphate (50 mM). Avoid Tris (contains primary amines that react with the probe).

  • Co-solvent: DMSO (anhydrous).

  • Quench: DTT (Dithiothreitol) or

    
    -Mercaptoethanol.
    
Step-by-Step Methodology
  • Preparation of "pH Bins": Prepare four 50 mM Phosphate buffers adjusted strictly to:

    • pH 7.0: High selectivity, slower kinetics.

    • pH 7.5: Standard physiological balance.

    • pH 8.0: High reactivity, risk of Lys labeling.

    • pH 8.5: Aggressive labeling (use only for low-abundance targets).

  • Probe Solubilization: Dissolve BAPB-Probe in 100% DMSO to a 100x stock (e.g., 10 mM).

    • Critical: The N-ethyl-N-phenylbenzamide scaffold is hydrophobic. Ensure the final DMSO concentration in the reaction is 1–5% to prevent microprecipitation, which mimics "low reactivity."

  • The Incubation (The "Pulse"):

    • Add protein/lysate to the buffer.

    • Add BAPB-Probe (Final conc: 1–100 µM depending on target abundance).

    • Incubate at 25°C for 60 minutes .

    • Note: Avoid 37°C initially; higher temps accelerate hydrolysis and off-target noise faster than specific labeling.

  • Quenching: Stop the reaction immediately by adding DTT to a final concentration of 10 mM. Incubate for 5 minutes. This scavenges excess probe.

  • Readout: Analyze via LC-MS (intact protein mass shift +239 Da roughly, minus HBr) or Western Blot (if using a biotin/fluorophore analog).

Troubleshooting Guide

Use this matrix to diagnose failure modes based on your experimental data.

SymptomProbable CauseCorrective Action
No Labeling Observed pH too low (< 7.0)Increase pH to 7.5 or 8.0. The cysteine

might be elevated due to the local protein environment.
Microprecipitation The hydrophobic scaffold crashed out. Increase DMSO to 5% or add 0.1% Triton X-100.
Smearing / High Background pH too high (> 8.0)Decrease pH to 7.0 or 7.2. You are labeling surface lysines.
Incubation too long Reduce time from 60 min to 15 min. Bromoacetamides are fast; prolonged exposure favors off-targets.
Protein Precipitation DMSO Shock Do not add 100% DMSO stock directly to the protein solution. Dilute the probe in buffer first (intermediate step), then add to protein.
Inconsistent Replicates Buffer Amine Contamination Ensure you are NOT using Tris, Glycine, or ammonium bicarbonate during the labeling step. Use HEPES or Phosphate.

Frequently Asked Questions (FAQ)

Q1: Can I use Tris-HCl buffer if I adjust the pH carefully? A: Absolutely not. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. The bromoacetyl group on your BAPB probe will react with the Tris molecules, effectively neutralizing the probe before it touches your protein. Use HEPES, MOPS, or Phosphate.

Q2: My target cysteine is buried in a hydrophobic pocket. Does this change the pH strategy? A: Yes. Cysteines in hydrophobic pockets often have perturbed


 values (sometimes higher than 8.5). However, the N-ethyl-N-phenylbenzamide scaffold is designed to bind that pocket. In this case, pH 7.5  is usually sufficient because the "local concentration" of the probe near the cysteine is high due to the binding affinity, driving the reaction even if the ionization fraction is low.

Q3: How stable is the BAPB probe in aqueous solution? A: Bromoacetamides are susceptible to hydrolysis. At pH 8.0, the half-life can be a few hours. Always prepare the working solution immediately before use. Do not store the probe in aqueous buffer.

Q4: I see a mass shift, but it's double the expected weight. What happened? A: You likely have over-alkylation . This occurs at high pH (8.0+) where the probe reacts with both the target Cys and a secondary residue (another Cys, His, or Lys). Lower the pH to 7.0 or reduce the probe-to-protein ratio.

References

  • Covalent Labeling Principles

    • Title: Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.[1]

    • Source: NIH / Vertex AI Search.
    • URL:[Link]

    • Relevance: Establishes the baseline reactivity of iodo/bromoacetamides and the necessity of amine-free buffers.
  • Bromoacetamide Selectivity

    • Title: Selectivity of labeled bromoethylamine for protein alkylation.[2]

    • Source: Chemistry / Springer.
    • URL:[Link]

    • Relevance: Provides mechanistic evidence that thiol attack is favored over amine attack at neutral to basic pH, but selectivity degrades as pH rises.[2]

  • General Protocol Standards: Title: 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry. Source: Benchchem Technical Guides. Relevance: Confirms the standard incubation parameters (RT, 30-60 mins) and quenching with DTT.

Sources

Validation & Comparative

Mass spec validation of "2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide" protein labeling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Validation of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide (Br-AEPB)

Executive Summary & Product Positioning

2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide (herein referred to as Br-AEPB ) is a targeted covalent affinity probe designed for the site-specific labeling of cysteine residues within hydrophobic protein binding pockets. Structurally, it combines a reactive


-haloacetamide warhead with a hydrophobic benzamide scaffold (N-ethyl-N-phenyl), mimicking the pharmacophore of specific ligand classes (e.g., local anesthetics or allosteric modulators).

Primary Application: Ligand-Directed Labeling (LDL) and Target Engagement validation in drug discovery.

The Challenge: Distinguishing bona fide site-specific labeling (driven by affinity) from non-specific alkylation (driven by intrinsic warhead reactivity).

Comparison Scope: This guide compares Br-AEPB against:

  • Iodoacetamide (IAM): The industry standard for non-specific, global cysteine alkylation.

  • Acrylamide-based Analogs: The primary alternative warhead for covalent drugs (Michael acceptors).

  • Reversible Scaffolds: The non-reactive parent compound (negative control).

Mechanism of Action & Chemical Logic

To validate Br-AEPB, one must understand its reactivity profile relative to alternatives.

  • Br-AEPB (The Product): Utilizes a bromoacetamide warhead. It reacts via an

    
     mechanism.[1] The bromine is a good leaving group, making it more reactive than chloroacetamides but less indiscriminate than iodoacetamides. The "N-ethyl-N-phenylbenzamide" moiety provides the address, directing the warhead to a specific pocket.
    
  • Alternative 1: Acrylamides: React via Michael addition. They are generally less reactive (requiring a specific orientation and catalytic environment) and are often preferred for late-stage drug candidates to minimize off-target toxicity.

  • Alternative 2: Iodoacetamide (IAM): Highly reactive

    
     electrophile. It lacks the "address" (scaffold) and labels surface-exposed cysteines based solely on solvent accessibility and pKa.
    
Reaction Diagram (DOT Visualization)

ReactionMechanism Protein Target Protein (Nucleophilic Cysteine -SH) Complex Encounter Complex (Non-covalent Affinity) Protein->Complex Binding (Kd) BrAEPB Br-AEPB Probe (Electrophile + Scaffold) BrAEPB->Complex Transition Transition State (S_N2 Attack) Complex->Transition Proximity Effect Product Labeled Protein (Thioether Bond) Transition->Product Irreversible Byproduct Bromide Ion (Br-) Transition->Byproduct

Caption: Kinetic mechanism of Br-AEPB labeling. Specificity is driven by the formation of the Encounter Complex prior to the covalent S_N2 reaction.

Comparative Performance Data

The following data summarizes the performance of Br-AEPB in a typical proteomic workflow compared to standard alternatives.

FeatureBr-AEPB (Product) Iodoacetamide (IAM) Acrylamide Analogs Implication for Validation
Reactivity Type

(Moderate-High)

(High)
Michael Addition (Low-Moderate)Br-AEPB requires strict "Competition Controls" to rule out non-specific hits.
Selectivity Driver Scaffold Affinity + WarheadSolvent AccessibilityCatalytic Activation + OrientationBr-AEPB is superior for mapping binding pockets; IAM is superior for total Cys mapping.
Labeling Time 15–60 mins15–30 mins1–4 hoursBr-AEPB offers faster kinetics than acrylamides, useful for unstable proteins.
MS Signature +Mass of Scaffold (-HBr)+57.02 Da (-HI)+Mass of ScaffoldBr-AEPB produces a distinct mass shift useful for filtering.
Stability Thioether (Stable)Thioether (Stable)Thioether (Stable)All are suitable for standard tryptic digestion workflows.

Validation Protocol: The "Self-Validating" Workflow

To authoritatively validate Br-AEPB labeling using Mass Spectrometry, you cannot simply look for the mass shift. You must prove the labeling is site-specific.

Phase 1: Intact Protein Analysis (Stoichiometry)

Objective: Determine the number of labels per protein molecule.

  • Incubate Protein (10 µM) with Br-AEPB (10–100 µM) for 30 min at pH 7.4.

  • Control: Incubate Protein with DMSO only.

  • Analyze via LC-MS (Q-TOF or Orbitrap) using C4 column desalting.

  • Result: Deconvolute spectra.

    • Valid Result: Discrete shift corresponding to +[MW of Br-AEPB - 79.9 Da (HBr)]. Ideally +1 or +2 shifts only.

    • Warning: A "smear" or +5/+6 shifts indicates non-specific aggregation/alkylation (similar to IAM behavior).

Phase 2: Peptide Mapping & Site Localization (Bottom-Up)

Objective: Identify the exact cysteine residue modified.

  • Digestion: Dilute sample, reduce (DTT), alkylate remaining free cysteines with N-ethylmaleimide (NEM) or d5-IAM (to distinguish background cysteines from Br-AEPB labeled ones).

  • Proteolysis: Trypsin/Lys-C digestion overnight.

  • LC-MS/MS: Run on high-res instrument (e.g., Orbitrap Exploris).

  • Data Search: Set "Br-AEPB (-HBr)" as a variable modification on Cysteine.

    • Note: Ensure the mass delta is calculated precisely based on the atomic composition of the N-ethyl-N-phenylbenzamide tail.

Phase 3: The "Gold Standard" Competition Assay

This is the critical step distinguishing this guide from generic protocols. You must prove that labeling is inhibited by the non-covalent parent ligand.

Workflow Diagram (DOT Visualization)

ValidationWorkflow SampleA Sample A: Protein + Br-AEPB Digestion Trypsin Digestion SampleA->Digestion SampleB Sample B (Control): Protein + Excess Reversible Ligand THEN + Br-AEPB SampleB->Digestion MSAnalysis LC-MS/MS Analysis Digestion->MSAnalysis DataProc XIC Integration of Labeled Peptide MSAnalysis->DataProc Decision Compare Peak Areas (A vs B) DataProc->Decision Valid Signal A >> Signal B (Specific Labeling) Decision->Valid Competition Observed Invalid Signal A ≈ Signal B (Non-Specific Alkylation) Decision->Invalid No Competition

Caption: Competition assay workflow. Specific labeling is confirmed if pre-incubation with a reversible binder prevents Br-AEPB labeling.

Troubleshooting & Optimization

Problem: High Non-Specific Background (The "IAM Effect") If Br-AEPB behaves too much like Iodoacetamide (labeling surface cysteines promiscuously):

  • Cause: The bromoacetyl warhead is too reactive for the target's specific pKa environment.

  • Solution: Switch to a Chloroacetamide analog of the same scaffold. The Cl- group is less reactive (

    
     rate is slower), requiring the "proximity effect" of the binding scaffold to drive the reaction.
    

Problem: Poor Ionization of Labeled Peptide

  • Cause: The hydrophobic "N-ethyl-N-phenyl" group may cause the peptide to stick to the C18 column or suppress ionization.

  • Solution: Use a gradient extending to 95% Acetonitrile or switch to a C4 column for peptide mapping.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

  • Gersch, M., et al. (2014). "Targeting Protein–Protein Interactions with Small Molecules: Challenges and Prospects for Covalent Inhibitors." Angewandte Chemie International Edition, 53(35). Link

  • BenchChem. (2025).[1] "A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry." Link

  • Tóth, G., et al. (2024).[2] "A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide." International Journal of Molecular Sciences, 25(9), 4656.[2] Link

Sources

Comparative Guide: Reactivity of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the reactivity profile of the targeted covalent fragment 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide (referred to here as BAPB ) against the standard proteomic alkylating agent Iodoacetamide (IAA) .

Executive Summary

In the landscape of covalent probe discovery, the choice of electrophile determines the delicate balance between reactivity and selectivity .

  • Iodoacetamide (IAA) is the "gold standard" for global cysteine alkylation due to its small size and high intrinsic reactivity (

    
    ), making it ideal for total proteome mapping but poor for selective target engagement.
    
  • 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide (BAPB) represents a ligand-directed covalent fragment . It combines a moderately reactive warhead (bromoacetamide) with a hydrophobic scaffold (N-ethyl-N-phenylbenzamide).

Verdict: Use IAA for total cysteine profiling and maximizing coverage. Use BAPB for investigating ligand-directed binding, proximity-induced reactivity, and identifying druggable cysteines within hydrophobic pockets.

Chemical & Mechanistic Comparison

Structural Analysis
FeatureIodoacetamide (IAA)2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide (BAPB)
Structure Small, hydrophilic amide.Bulky, hydrophobic benzamide scaffold.
Warhead

-Iodoacetamide (

)

-Bromoacetamide (

)
Leaving Group Iodide (

) - Excellent leaving group.
Bromide (

) - Good leaving group (approx. 10-100x slower intrinsic rate than

).
Sterics Minimal steric hindrance; accesses buried and surface residues.Significant steric bulk; restricted to accessible or specific binding pockets.
Interaction Non-specific dipole interactions.Potential

stacking (phenyl rings) and hydrophobic interactions (ethyl group).
Reaction Mechanism: vs. Proximity-Driven

Both reagents react with thiols (cysteine side chains) via a nucleophilic substitution (


) mechanism. However, the driving force differs significantly.
  • IAA (Kinetic Control): Reactivity is driven by the high intrinsic electrophilicity of the C-I bond. The reaction rate (

    
    ) is largely determined by the 
    
    
    
    of the cysteine thiol and solvent accessibility.
  • BAPB (Thermodynamic/Affinity Control): Reactivity is driven by molecular recognition . The benzamide scaffold acts as an "anchor," increasing the local concentration of the electrophile near a specific cysteine. This proximity effect (

    
    ) compensates for the lower intrinsic reactivity (
    
    
    
    ) of the bromoacetamide.

ReactionMechanism Cys Cysteine Thiol (Protein-SH) Complex_IAA Non-Specific Transition State Cys->Complex_IAA Fast Diffusion Complex_BAPB Reversible Binding Complex (K_I) Cys->Complex_BAPB Binding Event IAA Iodoacetamide (High Reactivity) IAA->Complex_IAA BAPB BAPB Probe (Ligand-Directed) BAPB->Complex_BAPB Product_IAA Alkylated Protein (Global Labeling) Complex_IAA->Product_IAA Fast k_inact (Non-selective) Product_BAPB Ligand-Bound Protein (Site-Selective) Complex_BAPB->Product_BAPB Slower k_inact (Proximity-Driven)

[2]

Experimental Performance Guide

Reactivity Profiling (Gel-Based ABPP)

Objective: Compare the labeling intensity and specificity of BAPB vs. IAA in a complex proteome (e.g., HeLa lysate).

Protocol:

  • Lysate Prep: Dilute HeLa lysate to 1 mg/mL in PBS (pH 7.4).

  • Labeling:

    • Group A (IAA): Treat with 1

      
      M IAA-Alkyne (click probe) for 1 hour.
      
    • Group B (BAPB): Treat with 10

      
      M BAPB (assuming alkyne analog or competition assay) for 1 hour.
      
  • Competition: Pre-incubate lysate with excess non-alkyne BAPB (100

    
    M) for 30 min, then label with IAA-Alkyne.
    
  • Readout: CuAAC click reaction with Rhodamine-Azide, followed by SDS-PAGE and fluorescence scanning.

Expected Results:

  • IAA Lane: Intense, smeared bands across the entire molecular weight range (labeling all surface cysteines).

  • BAPB Lane: Discrete, distinct bands. The lower intrinsic reactivity of the bromoacetamide prevents "background" labeling of hyper-reactive surface cysteines, highlighting only those proteins where the benzamide scaffold binds.

Kinetic Selectivity (k_inact / K_I)

To quantify the advantage of BAPB, you must measure the second-order rate constant (


).
ParameterIodoacetamide (IAA)BAPB (Benzamide Probe)Interpretation

(

)
High (

)
Low (

)
IAA reacts 10-100x faster with free glutathione (GSH).

(Binding Affinity)
N/A (Weak/None)

M to mM range
BAPB binds to the target pocket before reacting.
Selectivity Ratio ~1 (Promiscuous)>10 (Target vs. Off-target)BAPB preferentially labels the target cysteine over GSH.

Stability and Handling

One often overlooked advantage of bromoacetamides like BAPB is their stability compared to iodides.

  • Photostability: IAA is light-sensitive. Iodine radicals can form upon exposure to light, leading to off-target oxidation of Methionine and Tryptophan. BAPB is photostable under standard lab lighting.

  • Solution Stability: IAA degrades in solution (hydrolysis) faster than BAPB. BAPB stocks in DMSO are stable for months at -20°C.

  • pH Sensitivity: BAPB requires a slightly higher pH or a local base (e.g., Histidine in the active site) to react efficiently compared to IAA, which reacts readily at neutral pH.

Recommended Workflow: Covalent Fragment Screening

If you are using BAPB as a starting point for drug discovery, follow this "Cysteine-Reactive Fragment Screening" workflow.

Workflow Step1 Library Selection (BAPB & Analogs) Step2 Primary Screen (Single Concentration, 50 µM) LC-MS/MS (Intact Protein) Step1->Step2 Step3 Hit Validation (Dose-Response) Step2->Step3 >50% Labeling Step4 Competition Assay (vs. IAA or Native Ligand) Step3->Step4 Calculate k_inact/K_I Step5 Structural Optimization (Scaffold SAR) Step4->Step5 Specificity Confirmed

Step-by-Step Protocol:

  • Incubation: Incubate recombinant target protein (1

    
    M) with BAPB (50 
    
    
    
    M) for 1-4 hours at 25°C.
  • Quenching: Quench reaction with excess DTT or Mercaptoethanol.

  • Analysis: Analyze by Intact Protein LC-MS. Look for a mass shift of +255.0 Da (Mass of BAPB minus HBr). Note: Br is the leaving group.

  • Control: Run a parallel sample with IAA. IAA will likely show multiple modifications (+57 Da each), indicating non-specific labeling. BAPB should show mono-labeling if specific.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link

  • Resnick, E., et al. (2019). "Global analysis of the susceptibility of human proteins to covalent modification." Journal of the American Chemical Society, 141(22), 8864–8871. Link

  • Life Chemicals. (2025). "Covalent Fragment Library Design and Screening." Life Chemicals Collections. Link

  • Enamine. (2025). "Covalent Fragments: Bromoacetamides and Acrylamides." Enamine Catalog. Link

Safety Operating Guide

Navigating the Handling of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

I. Hazard Analysis: Understanding the Risk

The primary hazard associated with 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide stems from the electrophilic nature of the bromoacetyl moiety. This functional group is known to be highly reactive towards nucleophiles, including biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for its potential toxicity.

Anticipated Hazards:

  • Severe Skin and Eye Damage: Direct contact is likely to cause severe irritation and chemical burns.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs, potentially causing coughing, shortness of breath, and in severe cases, pulmonary edema.[1]

  • Sensitization: Repeated exposure may lead to allergic skin reactions.

  • Systemic Toxicity: Absorption through the skin, inhalation, or ingestion may lead to systemic toxic effects. Alkylating agents are a class of compounds that can have serious long-term health consequences.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, which should be supplemented based on a risk assessment of the specific procedure being performed.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[3]Provides a robust barrier against dermal absorption. Double-gloving is recommended for enhanced protection.[4]
Eye and Face Protection Chemical splash goggles and a face shield.[4][5][6]Protects against splashes and aerosols, which can cause severe eye damage.[1]
Body Protection A lab coat with long sleeves and a chemically impervious gown.[4][7]Prevents contamination of personal clothing and skin.[8]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the solid compound or preparing solutions.[6][7]Minimizes the risk of inhaling airborne particles or aerosols.
Foot Protection Closed-toe shoes.[5]Protects feet from spills.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Gown Don2 Mask/Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves (Outer pair over cuff) Don3->Don4 Doff1 Gloves (Outer pair) Doff2 Gown Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Mask/Respirator Doff3->Doff4 Doff5 Gloves (Inner pair) Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

III. Operational Plan: Safe Handling Procedures

All manipulations of 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide, including weighing, solution preparation, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[9]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this reagent.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle the container with care to avoid generating dust.

  • Solution Preparation: Add the solid slowly to the solvent to avoid splashing. Ensure the container is properly labeled with the chemical name, concentration, and hazard pictograms.[5]

  • Reaction Setup: All transfers should be performed using appropriate tools such as spatulas or pipettes with disposable tips.[8] Avoid direct contact with the substance.

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the compound. Wash hands thoroughly after removing gloves.[5]

IV. Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide and any materials contaminated with it must be disposed of as hazardous waste.[9][10]

Waste Segregation and Disposal:

  • Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a designated, clearly labeled hazardous waste container for halogenated organic solids.[11]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[11][12]

  • Never dispose of this compound down the drain.[9][13]

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Spill Response Protocol

Spill_Response Alert Alert others and evacuate the immediate area. Assess Assess the spill size and potential for exposure. Alert->Assess Contain Contain the spill with absorbent material. Assess->Contain Neutralize If safe, neutralize (consult SDS for appropriate neutralent). Contain->Neutralize Cleanup Clean up the spill using appropriate tools and PPE. Neutralize->Cleanup Dispose Dispose of all contaminated materials as hazardous waste. Cleanup->Dispose Decontaminate Decontaminate the area. Dispose->Decontaminate

Caption: Step-by-step spill response protocol.

In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.[5] For small spills, trained personnel wearing appropriate PPE can contain the spill using an inert absorbent material and then clean the area. For large spills, evacuate the laboratory and contact your institution's emergency response team.

V. Conclusion: A Culture of Safety

The safe handling of reactive chemical reagents like 2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is paramount to protecting the health and well-being of laboratory personnel. By adhering to the stringent PPE requirements, operational protocols, and disposal plans outlined in this guide, researchers can mitigate the risks associated with this compound and foster a strong culture of safety within the laboratory.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Bromoacetyl Bromide HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Halogenated Solvents. Washington State University, Environmental Health & Safety. Available at: [Link]

  • Bromoacetyl bromide | C2H2Br2O | CID 61147. PubChem, National Institutes of Health. Available at: [Link]

  • BROMOACETYL BROMIDE Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. National Center for Biotechnology Information, National Library of Medicine. Available at: [Link]

  • What personal protective equipment (PPE) is required for a nurse to administer intravenous (IV) chemotherapy?. Dr.Oracle. Available at: [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]

  • Personal Protective Equipment When Working with chemotherapy Drugs. HALYARD. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Avomeen. Available at: [Link]

  • Chemical Reagents: The key to accurate and safe experiments in the laboratory. DC Fine Chemicals. Available at: [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Research Council (US) Committee on Prudent Practices in the Laboratory. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide
Reactant of Route 2
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2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

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